molecular formula C23H20N2O2S B2440925 N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE CAS No. 950284-57-8

N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE

Cat. No.: B2440925
CAS No.: 950284-57-8
M. Wt: 388.49
InChI Key: DMMRHWZNIDDDPQ-UHFFFAOYSA-N
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Description

N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a thiazole ring and a benzoxepine moiety, making it a subject of interest for various chemical and biological studies.

Scientific Research Applications

N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety data sheets would provide information on hazards, safe handling, and storage .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it has medicinal properties, future research could involve clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the chloromethylation of o-xylene to produce 3,4-dimethylbenzyl chloride, which is then oxidized to 3,4-dimethylbenzaldehyde . This intermediate is further reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to enhance yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can help in achieving higher efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents such as halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities with N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE and exhibit diverse biological activities.

    Benzoxepine Derivatives: Compounds containing the benzoxepine moiety also show similar chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of the thiazole and benzoxepine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits compared to other similar compounds.

Properties

IUPAC Name

N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-7-8-17(11-16(15)2)12-20-14-24-23(28-20)25-22(26)19-9-10-27-21-6-4-3-5-18(21)13-19/h3-11,13-14H,12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMRHWZNIDDDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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